Carmoterol

Catalog No.
S522739
CAS No.
147568-66-9
M.F
C21H24N2O4
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carmoterol

CAS Number

147568-66-9

Product Name

Carmoterol

IUPAC Name

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C21H24N2O4/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26)/t13-,19+/m1/s1

InChI Key

IHOXNOQMRZISPV-YJYMSZOUSA-N

SMILES

Array

Synonyms

carmoterol, carmoterol hydrochloride, CHF 4226.01, CHF4232.01, TA 2005, TA-2005

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O

The exact mass of the compound Carmoterol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Carmoterol (CAS 147568-66-9), also known as TA-2005 or CHF-4226, is a non-catechol, ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) characterized by a p-methoxyphenyl group on its amino side chain and an 8-hydroxyl group on the carbostyril aromatic ring [1]. In pharmacological research and formulation development, carmoterol is utilized as a high-affinity reference standard for evaluating β2-receptor binding kinetics, prolonged smooth muscle relaxation, and hydrofluoroalkane (HFA)-compatible aerosolization[1]. Its structural elements, derived from both formoterol and procaterol, confer a distinct pharmacological profile featuring sub-nanomolar receptor affinity and a duration of action exceeding 24 hours, making it a critical baseline material for advanced respiratory drug development and combination therapy screening [1].

Substituting carmoterol with standard LABAs like formoterol or salmeterol in preclinical assays or formulation benchmarks compromises data integrity due to fundamental differences in receptor affinity, intrinsic efficacy, and dosing stoichiometry [1]. While formoterol requires twice-daily equivalent dosing to maintain trough efficacy in vivo, carmoterol achieves comparable or superior sustained bronchodilation at significantly lower molar concentrations, driven by its unique binding interactions with the Ser203, Ser204, and Ser207 residues in transmembrane helix 5 and Tyr308 in transmembrane helix 7 [1]. Furthermore, carmoterol exhibits a 53-fold selectivity for β2 over β1 receptors and a distinct pEC50 of 10.19; using a generic surrogate fails to replicate this precise pharmacodynamic baseline and the high-potency synergistic behavior unique to the carmoterol molecular scaffold [1].

Superior Intravenous Bronchoprotective Potency vs. Formoterol and Salmeterol

In anesthetized guinea pig models of histamine-induced bronchoconstriction, carmoterol demonstrates significantly higher potency than standard LABA benchmarks [1]. The intravenous ED50 for carmoterol was determined to be 0.024 μg/kg, compared to 0.056 μg/kg for formoterol and 2.00 μg/kg for salmeterol[1].

Evidence DimensionIntravenous ED50 for inhibiting histamine-induced bronchoconstriction
Target Compound Data0.024 μg/kg
Comparator Or BaselineFormoterol (0.056 μg/kg) and Salmeterol (2.00 μg/kg)
Quantified Difference2.3-fold more potent than formoterol; 83-fold more potent than salmeterol
ConditionsAnesthetized guinea pig histamine challenge model

Procurement of carmoterol is essential for in vivo respiratory models requiring ultra-low-dose efficacy without the off-target effects associated with higher doses of salmeterol.

Enhanced Efficacy in Antigen-Sensitized Models

In passively sensitized guinea pig models evaluating antigen-induced bronchoconstriction, carmoterol exhibits a distinct quantitative advantage over formoterol and procaterol [1]. The intravenous ED50 for carmoterol is 0.09 μg/kg, whereas formoterol requires 0.30 μg/kg to achieve the same inhibitory effect [1].

Evidence DimensionIntravenous ED50 for inhibiting antigen-induced bronchoconstriction
Target Compound Data0.09 μg/kg
Comparator Or BaselineFormoterol (0.30 μg/kg)
Quantified Difference3.3-fold lower ED50 (higher potency) than formoterol
ConditionsPassively sensitized guinea pig anti-ovalbumin antiserum model

Researchers modeling allergic asthma require carmoterol to accurately benchmark ultra-potent, low-dose suppression of antigen-triggered airway resistance.

Sub-Nanomolar Receptor Affinity and Tracheal Relaxation (pD2)

Radioligand binding assays and functional tissue experiments confirm carmoterol's exceptional binding kinetics[1]. Carmoterol achieves an IC50 of 1.04 nM for β2-adrenoceptors, and in isolated guinea pig trachea, its relaxing effect potency is quantified by a pD2 of 9.79, strictly outperforming formoterol, procaterol, and isoproterenol[1].

Evidence DimensionTracheal relaxing effect potency (pD2)
Target Compound DatapD2 = 9.79
Comparator Or BaselineFormoterol, procaterol, and isoproterenol (all pD2 < 9.79)
Quantified DifferenceHighest pD2 among tested β2-agonists
ConditionsIsolated guinea pig trachea (functional tissue experiment)

Provides a critical high-affinity reference standard for in vitro tissue bath assays and competitive binding studies where standard agonists lack sufficient receptor residency time.

Amplified Synergistic Efficacy with Corticosteroids

When utilized in combination formulations, carmoterol demonstrates superior synergistic potential compared to standard LABAs [1]. In animal models of acetaldehyde-induced bronchoconstriction, the carmoterol/budesonide combination proved twofold more effective than the equivalent formoterol/budesonide combination [1].

Evidence DimensionBronchoprotective efficacy in combination with budesonide
Target Compound Data2x baseline efficacy
Comparator Or BaselineFormoterol/budesonide combination
Quantified DifferenceTwofold greater effectiveness
ConditionsAcetaldehyde-induced bronchoconstriction in guinea pigs

Formulation scientists developing fixed-dose combination inhalers must procure carmoterol to exploit its superior synergistic pharmacodynamics with inhaled corticosteroids.

High-Efficiency Lung Deposition in HFA Pressurized Metered-Dose Inhalers

In aerosol delivery formulation studies utilizing hydrofluoroalkane (HFA) propellants, carmoterol exhibits exceptional processability and delivery efficiency [1]. Owing to the optimized small particle size (0.8 μm) achievable in HFA pressurized metered-dose inhalers (pMDIs), carmoterol reaches a lung deposition fraction of 41% of the nominal dose, maintaining consistent delivery across healthy and obstructed airway models [1].

Evidence DimensionLung deposition fraction via HFA pMDI
Target Compound Data41% of nominal dose
Comparator Or BaselineStandard large-particle pMDI formulations (typically 10-20% deposition)
Quantified DifferenceUp to 2-fold higher lung deposition efficiency
ConditionsHFA pMDI aerosolization (0.8 μm particle size)

Procurement of carmoterol provides formulation scientists with an API highly compatible with modern HFA propellants, ensuring superior aerosolization and deep lung penetration.

Ultra-LABA Reference Standard for In Vitro Pharmacology

Utilizing carmoterol's pD2 of 9.79 and sub-nanomolar IC50 as a high-potency benchmark in radioligand binding assays and isolated tissue bath experiments to evaluate novel β2-agonist candidates against a best-in-class baseline [1].

Preclinical Modeling of Antigen-Induced Airway Hyperresponsiveness

Employing carmoterol in ovalbumin-sensitized animal models to study ultra-low-dose (0.09 μg/kg) suppression of allergic bronchoconstriction without the confounding cardiovascular effects seen at higher doses of less potent agonists[2].

Aerosol Formulation and HFA Propellant Compatibility Studies

Leveraging carmoterol's established compatibility with hydrofluoroalkane (HFA) pressurized metered-dose inhaler (pMDI) technologies—yielding up to 41% lung deposition at 0.8 μm particle size—for advanced aerosol delivery research [3].

Synergistic API Combination Screening

Using carmoterol as the LABA component in experimental fixed-dose combinations with inhaled corticosteroids (like budesonide) to investigate enhanced synergistic bronchoprotection mechanisms that quantitatively outperform traditional formoterol-based mixtures [4].

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

368.17360725 Da

Monoisotopic Mass

368.17360725 Da

Heavy Atom Count

27

UNII

9810NUL4D1

Wikipedia

Carmoterol

Dates

Last modified: 08-15-2023
TITCK Product Information: Luxnid (carmoterol hydrochloride/ciclesonide) powder for inhalation
TITCK Product Information: ROPITAL (carmoterol and tiotropium) powder for inhalation

Explore Compound Types